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Abstract
(4-Acetamidophenoxy)acetic acid is a carboxylic acid derivative belonging to the

phenoxyacetic acid class of compounds. Its structure, which combines an acetamide group

with a phenoxyacetic acid moiety, suggests potential applications in medicinal chemistry and

materials science. Understanding its core physicochemical properties is fundamental for its

synthesis, formulation, and evaluation in various research and development settings. This

technical guide provides a consolidated overview of the known structural and physical

properties of (4-Acetamidophenoxy)acetic acid. While specific experimental data for this

compound are sparse in publicly available literature, this guide furnishes information on its

structural characteristics and provides data for closely related analogs to offer a predictive

context. Furthermore, it outlines detailed experimental protocols for determining key

physicochemical parameters such as melting point, solubility, pKa, and the partition coefficient

(logP).

Chemical Identity and Structure
(4-Acetamidophenoxy)acetic acid, also known as [4-(acetylamino)phenoxy]acetic acid, is

identified by the CAS Number 39149-13-8. It is a solid at room temperature.[1] The

fundamental chemical properties are summarized in the table below.

Figure 1: Chemical Structure of (4-Acetamidophenoxy)acetic acid.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 12 Tech Support

https://www.benchchem.com/product/b186475?utm_src=pdf-interest
https://www.benchchem.com/product/b186475?utm_src=pdf-body
https://www.benchchem.com/product/b186475?utm_src=pdf-body
https://www.benchchem.com/product/b186475?utm_src=pdf-body
https://www.protocols.io/view/logp-logd-shake-flask-method-e6nvw14kdlmk/v1
https://www.benchchem.com/product/b186475?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b186475?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Physicochemical Data
Specific experimentally determined quantitative data for (4-Acetamidophenoxy)acetic acid
are not extensively reported. The table below summarizes its basic identifiers along with

experimental data for structurally analogous compounds to provide a comparative reference for

estimating its properties.
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Property
Value for (4-
Acetamidophenoxy)acetic
acid

Data for Structurally
Similar Compounds

Molecular Formula C₁₀H₁₁NO₄ -

Molecular Weight 209.2 g/mol [1] -

CAS Number 39149-13-8 -

Physical Appearance Solid[1] -

Melting Point (°C) Not reported

(4-Chlorophenoxy)acetic acid:

156.5[2]** (4-

Bromophenoxy)acetic acid:**

161.4 - 161.8[3]** (4-

Hydroxyphenoxy)acetic acid:**

152 - 156[4]** (4-

Methylphenoxy)acetic acid:**

140 - 142[5]

Boiling Point (°C) Not reported -

Aqueous Solubility Not reported
(4-Chlorophenoxy)acetic acid:

957 mg/L at 25 °C[2]

pKa Not reported

(4-Chlorophenoxy)acetic acid:

3.56[2]** (4-

Bromophenoxy)acetic acid:**

3.04[3]** 4-

Hydroxyphenylacetic acid:**

4.59[6]

logP (octanol/water) Not reported
(4-Chlorophenoxy)acetic acid:

2.25[2]

Experimental Protocols
The following sections detail standardized laboratory methodologies for the determination of

the principal physicochemical properties of solid organic compounds like (4-
Acetamidophenoxy)acetic acid.
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Melting Point Determination
The melting point is a critical indicator of purity for a crystalline solid. A sharp melting range

typically signifies a high-purity compound, whereas a broad melting range often indicates the

presence of impurities.

Methodology: Capillary Method

Sample Preparation: A small amount of the dry crystalline compound is finely crushed into a

powder. The open end of a glass capillary tube is pressed into the powder, and the tube is

tapped gently to pack the sample into the closed end, achieving a sample height of 1-2 mm.

[7]

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is

aligned with the thermometer bulb. This assembly is placed in a melting point apparatus

(e.g., a heated metal block or an oil bath).[4][7]

Heating and Observation: The apparatus is heated rapidly to about 15-20°C below the

expected melting point. The heating rate is then reduced to a slow and steady 1-2°C per

minute.[8][9]

Data Recording: Two temperatures are recorded:

T₁: The temperature at which the first droplet of liquid appears.

T₂: The temperature at which the last solid crystal melts completely.

Reporting: The melting point is reported as the range T₁ - T₂. For high-purity substances, this

range is typically narrow (0.5-1.0°C).[8][9]
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Figure 2: Workflow for Melting Point Determination.
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Solubility Determination
Equilibrium solubility is a measure of the maximum concentration of a substance that can

dissolve in a solvent at a specific temperature. The shake-flask method is the gold-standard

technique for this determination.

Methodology: Shake-Flask Method

System Preparation: An excess amount of the solid compound is added to a known volume

of the solvent (e.g., water, phosphate buffer at a specific pH) in a sealed vial. This ensures

that a saturated solution is formed with undissolved solid remaining.

Equilibration: The vials are agitated in a temperature-controlled shaker (e.g., at 25°C or

37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

Equilibrium is confirmed by measuring the concentration at different time points until the

value remains constant.

Phase Separation: After equilibration, the suspension is allowed to settle. A sample of the

supernatant is carefully withdrawn and immediately filtered through a fine-pore filter (e.g.,

0.22 µm) to remove all undissolved solid particles.

Quantification: The concentration of the dissolved compound in the clear filtrate is

determined using a validated analytical technique, most commonly High-Performance Liquid

Chromatography (HPLC) with UV detection.

Calculation: The solubility is calculated from the measured concentration, accounting for any

dilutions made during the analysis. The experiment should be performed in triplicate to

ensure reproducibility.

Acid Dissociation Constant (pKa) Determination
The pKa is a measure of the strength of an acid in solution. For a carboxylic acid, it represents

the pH at which the compound is 50% ionized. Potentiometric titration is a highly accurate

method for its determination.[10]

Methodology: Potentiometric Titration
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Solution Preparation: A precise amount of the compound is dissolved in a suitable solvent

(typically a mixture of water and a co-solvent like methanol if solubility is low) to create a

solution of known concentration (e.g., 0.01 M).[7]

Titration Setup: The solution is placed in a beaker with a magnetic stirrer. A calibrated pH

electrode is immersed in the solution.

Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added to the acidic

solution in small, precise increments using a burette.[7]

Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing

the system to equilibrate at each step.

Data Analysis: The collected data (pH versus volume of titrant added) is plotted. The pKa is

determined from the titration curve as the pH at the half-equivalence point (the point where

half of the acid has been neutralized).[10]
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Figure 3: Experimental Workflow for pKa Determination.
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Partition Coefficient (logP) Determination
The n-octanol/water partition coefficient (logP) is a measure of a compound's lipophilicity, which

is crucial for predicting its pharmacokinetic behavior (e.g., absorption, distribution). The shake-

flask method is the classical and most reliable approach.[8]

Methodology: Shake-Flask Method

Phase Saturation: Equal volumes of n-octanol and water (or a pH 7.4 buffer) are mixed and

shaken vigorously for 24 hours to ensure mutual saturation. The two phases are then

separated.[9][11]

Partitioning: A small, known amount of the compound is dissolved in one of the phases

(usually the one in which it is more soluble). A known volume of this solution is then mixed

with a known volume of the other pre-saturated phase in a sealed container.

Equilibration: The mixture is agitated until equilibrium is achieved (typically for several

hours), allowing the compound to partition between the n-octanol and aqueous layers.[9]

Phase Separation: The mixture is centrifuged to ensure a clean separation of the two

immiscible layers.[9]

Quantification: The concentration of the compound in each phase (C_octanol and

C_aqueous) is determined using a suitable analytical method like HPLC-UV.

Calculation: The partition coefficient (P) is calculated as the ratio of the concentrations: P =

C_octanol / C_aqueous. The final value is reported as its base-10 logarithm: logP = log₁₀(P).

Biological Context and Signaling Pathways
A specific signaling pathway for (4-Acetamidophenoxy)acetic acid has not been prominently

described in the reviewed scientific literature. However, the broader class of phenoxyacetic acid

derivatives is known to exhibit a wide range of pharmacological activities, including anti-

inflammatory, antimicrobial, and analgesic properties. These activities often stem from

interactions with various enzymes or receptors. The presence of the acetamide group, which is

also a feature of the common analgesic paracetamol (acetaminophen), further suggests that
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the compound could be explored for biological activity. Any investigation into its mechanism of

action would first require screening against common biological targets.

(4-Acetamidophenoxy)acetic acid
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Figure 4: Logical Relationship of the Compound to its Class.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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